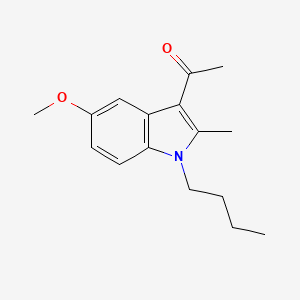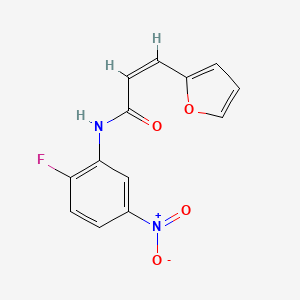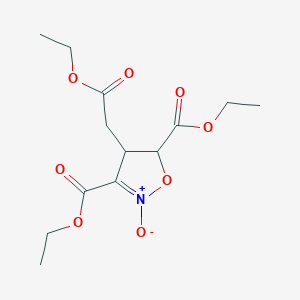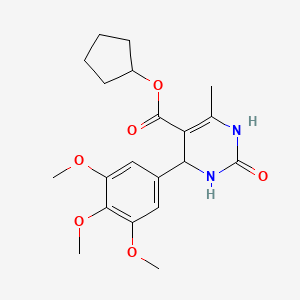
1-(1-butyl-5-methoxy-2-methyl-1H-indol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-butyl-5-methoxy-2-methyl-1H-indol-3-yl)ethanone, commonly known as BME, is a synthetic compound that belongs to the indole family. It is a designer drug and a member of the cathinone class of drugs. BME's chemical structure is similar to that of other designer drugs, such as MDPV and methylone. BME has been used as a recreational drug due to its euphoric and stimulant effects. However, in recent years, researchers have been studying BME's potential therapeutic applications.
Mécanisme D'action
BME acts as a reuptake inhibitor of dopamine and serotonin, which are neurotransmitters that play a crucial role in regulating mood, motivation, and reward. By inhibiting the reuptake of these neurotransmitters, BME increases their levels in the brain, leading to an increase in feelings of euphoria and stimulation.
Biochemical and Physiological Effects:
BME has been shown to produce a range of biochemical and physiological effects in the body. These effects include increased heart rate, blood pressure, and body temperature. BME also increases the release of dopamine and serotonin in the brain, leading to feelings of euphoria and stimulation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BME in lab experiments is its ability to selectively target dopamine and serotonin reuptake, making it a useful tool for studying the role of these neurotransmitters in the brain. However, BME's potential for abuse and its effects on the cardiovascular system make it a challenging compound to work with.
Orientations Futures
There are several potential future directions for research on BME. One area of interest is its potential use in treating mental health conditions such as depression and anxiety. Researchers are also exploring the use of BME in developing new treatments for addiction and substance abuse. Further studies are needed to fully understand the mechanisms of action and potential therapeutic applications of BME.
Méthodes De Synthèse
BME is synthesized in a laboratory using various chemical reactions. The most common method involves the reaction of 1-(5-methoxy-2-methyl-1H-indol-3-yl)propan-2-amine with butyryl chloride in the presence of a base. The resulting product is then purified and crystallized to obtain pure BME.
Applications De Recherche Scientifique
BME has been the subject of numerous scientific studies due to its potential therapeutic applications. Researchers have investigated BME's effects on the central nervous system, particularly its ability to affect dopamine and serotonin levels. BME has also been studied for its potential use in treating depression, anxiety, and other mental health conditions.
Propriétés
IUPAC Name |
1-(1-butyl-5-methoxy-2-methylindol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-5-6-9-17-11(2)16(12(3)18)14-10-13(19-4)7-8-15(14)17/h7-8,10H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTIADNGZPNUBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C2=C1C=CC(=C2)OC)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-ethoxyphenyl)-2-[(2-thienylmethyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4931056.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B4931062.png)

![4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B4931084.png)
![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B4931089.png)

![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-10H-phenothiazine-10-carboxamide](/img/structure/B4931111.png)
![6-ethoxy-2-methyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B4931112.png)

![3-hydroxy-10-(2-oxo-2-phenylethyl)-3,4-dihydro-2H-[1,3]thiazino[3,2-a][3,1]benzimidazol-10-ium bromide](/img/structure/B4931131.png)
![methyl 4-[(3-{4-[(4-hydroxyphenyl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B4931156.png)
![1-[(5-bromopentyl)oxy]-3-phenoxybenzene](/img/structure/B4931162.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4931169.png)
![9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B4931180.png)
